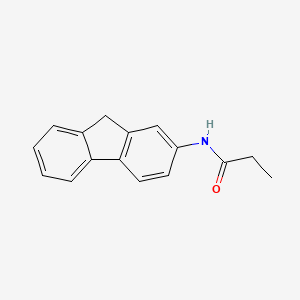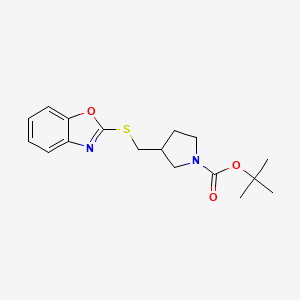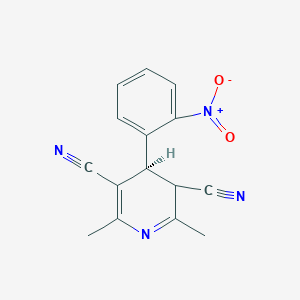![molecular formula C12H10ClN7O2 B13951414 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine CAS No. 1037397-92-4](/img/structure/B13951414.png)
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with a chloro, methyl, and nitro substituent on the benzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by the introduction of the chloro, methyl, and nitro substituents. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, and nitro groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas, methyl iodide, and nitric acid, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-3-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
- 7-chloro-3-(3-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine
Uniqueness
The uniqueness of 7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the chloro, methyl, and nitro groups on the benzyl moiety may enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1037397-92-4 |
|---|---|
Molekularformel |
C12H10ClN7O2 |
Molekulargewicht |
319.71 g/mol |
IUPAC-Name |
7-chloro-3-[(3-methyl-4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10ClN7O2/c1-6-4-7(2-3-8(6)20(21)22)5-19-11-9(17-18-19)10(13)15-12(14)16-11/h2-4H,5H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
IYXBQGBGNYJKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CN2C3=C(C(=NC(=N3)N)Cl)N=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)



![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)

![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)

![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

